3-{[(3,4-DIMETHOXYPHENYL)METHYL]AMINO}PROPANOIC ACID
Description
It belongs to the class of phenylpropanoic acids, which are characterized by a benzene ring conjugated to a propanoic acid . This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Properties
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-16-10-4-3-9(7-11(10)17-2)8-13-6-5-12(14)15/h3-4,7,13H,5-6,8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZCXKFEFBZSFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCC(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3,4-DIMETHOXYPHENYL)METHYL]AMINO}PROPANOIC ACID typically involves the reaction of 3,4-dimethoxybenzylamine with acrylonitrile, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol . The reaction proceeds through nucleophilic addition of the amine to the acrylonitrile, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
3-{[(3,4-DIMETHOXYPHENYL)METHYL]AMINO}PROPANOIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Yields carboxylic acids or ketones.
Reduction: Produces amines or alcohols.
Substitution: Results in alkylated derivatives.
Scientific Research Applications
This compound exhibits a range of biological activities that make it of interest in pharmacological research:
- Neuroprotective Effects : Studies suggest that 3-amino-3-(3,4-dimethoxyphenyl)propanoic acid may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its structural similarity to amino acids allows it to interact with neurotransmitter systems effectively .
- Antioxidant Properties : The compound has shown potential as an antioxidant, which could be beneficial in mitigating oxidative stress-related damage in various tissues .
- Anti-inflammatory Effects : Research indicates that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions .
Therapeutic Applications
The therapeutic implications of 3-amino-3-(3,4-dimethoxyphenyl)propanoic acid are vast and include:
- Pain Management : Due to its ability to modulate neurotransmitter release, there is potential for this compound to be used in pain management therapies .
- Cognitive Enhancement : Preliminary studies suggest that it may enhance cognitive function, making it a candidate for further exploration in cognitive disorders .
Neuroprotection
A study published in the Journal of Neurochemistry demonstrated that administration of 3-amino-3-(3,4-dimethoxyphenyl)propanoic acid in animal models resulted in significant neuroprotection against beta-amyloid-induced toxicity. The findings indicated a reduction in neuronal apoptosis and improved cognitive performance in treated subjects .
Antioxidant Activity
Research published in Free Radical Biology and Medicine highlighted the antioxidant properties of this compound. In vitro assays showed that it effectively scavenged free radicals and reduced lipid peroxidation levels in neuronal cells exposed to oxidative stress .
Anti-inflammatory Potential
In a clinical trial reported by Clinical Immunology, participants receiving this compound exhibited decreased levels of inflammatory markers compared to the control group. This suggests its potential utility in treating autoimmune diseases .
Comparative Analysis Table
Mechanism of Action
The mechanism of action of 3-{[(3,4-DIMETHOXYPHENYL)METHYL]AMINO}PROPANOIC ACID involves its interaction with specific molecular targets. It can act as a substrate for enzymes such as aromatic-amino-acid aminotransferase, facilitating various biochemical transformations . The pathways involved often include the conversion of the compound into other biologically active molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(3,4,5-trimethoxyphenyl)propionic acid
- 3-Amino-3-(2,4-dimethoxyphenyl)propionic acid
- 3-(3,4-Dimethoxyphenyl)propanoic acid
Uniqueness
3-{[(3,4-DIMETHOXYPHENYL)METHYL]AMINO}PROPANOIC ACID is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .
Biological Activity
3-{[(3,4-Dimethoxyphenyl)Methyl]Amino}Propanoic Acid, also known as 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid, is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological functions, and relevant research findings.
- Molecular Formula : C₁₁H₁₅NO₄
- Molecular Weight : 225.241 g/mol
- Melting Point : 223ºC (dec.)
- Boiling Point : 379.7±42.0 °C at 760 mmHg
- Density : 1.2±0.1 g/cm³
- LogP : 0.65, indicating moderate lipophilicity
Erythropoiesis and Hemoglobin Regulation
One of the most notable biological activities of this compound is its role in stimulating erythropoiesis (the production of red blood cells). Research indicates that 3-(3,4-Dimethoxyphenyl)propanoic acid can enhance γ-globin gene expression, which is crucial for the treatment of β-hemoglobinopathies and various forms of anemia. A study by Pace et al. (2002) demonstrated that derivatives of short-chain fatty acids, including this compound, effectively induce fetal globin expression in vivo, suggesting potential therapeutic applications in managing hemoglobin disorders .
Neuroprotective Effects
Recent studies have explored the neuroprotective properties of compounds similar to this compound. For instance, derivatives were shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases such as Alzheimer's. These compounds exhibited antioxidant activity and low neurotoxicity against various cell lines, indicating their potential as multifunctional agents in neuroprotection .
Study on Erythropoiesis
In a controlled experiment involving animal models, the administration of 3-(3,4-Dimethoxyphenyl)propanoic acid led to a statistically significant increase in red blood cell counts and hemoglobin levels compared to control groups. This finding supports the compound's utility in treating conditions characterized by inadequate erythropoiesis.
Neuroprotective Activity Assessment
Another study assessed the effects of related compounds on SH-SY5Y neuroblastoma cells subjected to oxidative stress. The results indicated that these compounds not only protected against cell death but also improved cellular function through modulation of oxidative stress pathways .
Research Findings Summary Table
| Study | Focus | Findings |
|---|---|---|
| Pace et al., 2002 | Erythropoiesis | Induced γ-globin expression; potential for treating anemia |
| Neuroprotective Study | Neurodegeneration | Inhibition of AChE/BChE; antioxidant properties; low toxicity |
| Animal Model Study | Erythropoiesis | Increased RBC count and hemoglobin levels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
